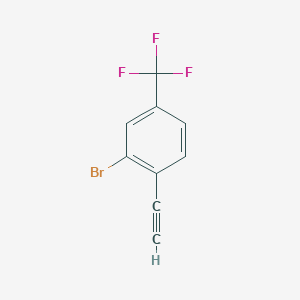
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:
Bromination: The starting material, 1-ethynyl-4-(trifluoromethyl)benzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sonogashira Coupling: Another common method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst, followed by deprotection of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products like 2-azido-1-ethynyl-4-(trifluoromethyl)benzene.
Coupling: Products like 2-ethynyl-1,4-bis(trifluoromethyl)benzene.
Oxidation: Products like 2-bromo-1-ethynyl-4-(trifluoromethyl)benzaldehyde.
Reduction: Products like this compound.
科学研究应用
Chemistry: 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology and Medicine: The compound is studied for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors due to its unique structural features.
Industry: In the materials science field, it is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce trifluoromethyl groups, which enhance the thermal and chemical stability of the materials.
作用机制
The mechanism of action of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the ethynyl group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles or nucleophiles.
相似化合物的比较
4-Bromo-1-ethynylbenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain reactions.
2-Bromo-1-ethynyl-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.
2-Bromo-1-ethynyl-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which can influence the reactivity and solubility differently compared to the trifluoromethyl group.
Uniqueness: The presence of both the ethynyl and trifluoromethyl groups in 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene makes it a versatile compound for various synthetic applications, providing unique reactivity patterns and stability compared to its analogs.
属性
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVVVQXPOGYPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-methyl-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B2880386.png)
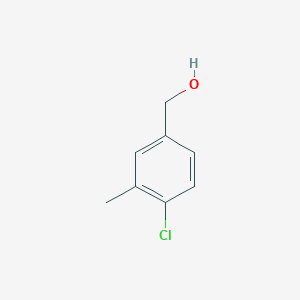
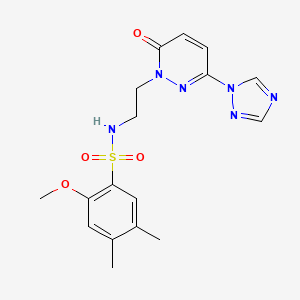
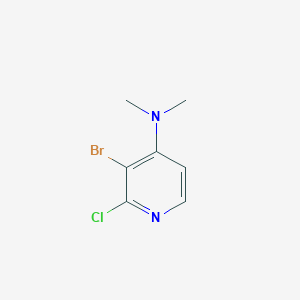
![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2880392.png)
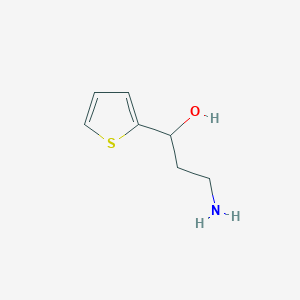
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B2880397.png)
![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2880399.png)
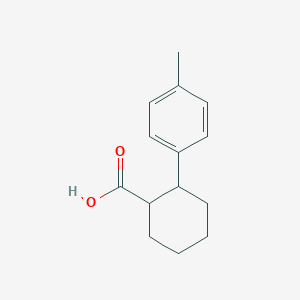
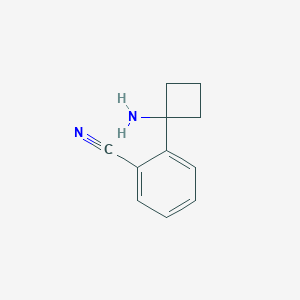
![N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide](/img/structure/B2880404.png)
![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2880405.png)
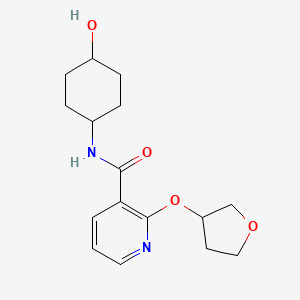
![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)
